Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is 1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3 .Chemical Reactions Analysis
The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has a molecular weight of 220.23 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
One of the foundational studies in this area explored the synthesis and tautomerism of related heterocyclic compounds, demonstrating the compound's role in forming various pyrazolo[1,5-a]pyridine derivatives. The study detailed reactions such as nitrosation, nitration, and bromination at specific positions, and provided insights into methylation reactions leading to various methylated products. The work emphasized the compound's utility in understanding and exploring tautomeric species in solution, highlighting its value in chemical synthesis research (Ochi, Miyasaka, Kanada, & Arakawa, 1976).
Heterocyclic Compound Synthesis
Another significant application involves the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, demonstrating the compound's versatility in creating novel heterocyclic structures. This research highlighted its potential in developing compounds with varied substituents, contributing to the broader field of medicinal chemistry and material science (Mohamed, 2021).
Novel Guanine Analogue Discovery
In exploring nucleotide analogues, a novel analogue of guanine, 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, was synthesized, showcasing the utility of related chemical frameworks in nucleotide analogue research. This area of study is crucial for developing therapeutic agents and understanding molecular biology at a deeper level (Ehler, Robins, & Meyer, 1977).
Antimicrobial Activity Studies
Further, the compound's derivatives have been explored for their antimicrobial properties, highlighting its relevance in the search for new antimicrobial agents. Such studies contribute to the ongoing need for novel compounds to combat microbial resistance and provide new pathways for drug discovery (El‐Kazak & Ibrahim, 2013).
Ring-Chain Isomerization Studies
Another interesting application is in the study of ring-chain isomerization, where derivatives of the compound undergo isomerization depending on solvent conditions and substituent length. This research is significant for understanding dynamic chemical processes and designing molecules with specific isomeric properties (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVFLQFOGOPRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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